rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound that features a cyclopropane ring substituted with a thiazole group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid: The non-racemic form of the compound.
2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid: A similar compound without the specific stereochemistry.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Uniqueness
rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both a thiazole ring and a cyclopropane ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
1431304-41-4 |
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Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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